molecular formula C8H11N3O4S B11293169 2-hydroxy-5-(pyrrolidin-1-ylsulfonyl)pyrimidin-4(3H)-one

2-hydroxy-5-(pyrrolidin-1-ylsulfonyl)pyrimidin-4(3H)-one

Cat. No.: B11293169
M. Wt: 245.26 g/mol
InChI Key: CWWPFVASAULHAT-UHFFFAOYSA-N
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Description

2-HYDROXY-5-(PYRROLIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine sulfonyl group and a dihydropyrimidinone core. Its molecular formula is C11H13NO5S, and it has a molecular weight of 271.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-5-(PYRROLIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures.

    Cyclization to Form the Dihydropyrimidinone Core: The intermediate is then reacted with a suitable aldehyde and urea under acidic conditions to form the dihydropyrimidinone core. This step often requires heating and can be carried out in solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-(PYRROLIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-HYDROXY-5-(PYRROLIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-(PYRROLIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-5-(PYRROLIDINE-1-SULFONYL)-BENZOIC ACID: Similar structure but with a benzoic acid core instead of a dihydropyrimidinone core.

    2-HYDROXY-5-(PYRROLIDINE-1-SULFONYL)-PHENOL: Similar structure but with a phenol core.

Uniqueness

2-HYDROXY-5-(PYRROLIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its dihydropyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H11N3O4S/c12-7-6(5-9-8(13)10-7)16(14,15)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13)

InChI Key

CWWPFVASAULHAT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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